Cas no 90-27-7 (2-Phenylbutyric acid)

2-Phenylbutyric acid is an organic compound with the molecular formula C₁₀H₁₂O₂, featuring a phenyl group attached to the second carbon of a butyric acid chain. This aromatic carboxylic acid is commonly utilized as an intermediate in pharmaceutical and fine chemical synthesis. Its key advantages include its role as a versatile building block for the preparation of active pharmaceutical ingredients (APIs) and chiral compounds due to its stereogenic center. The compound exhibits good stability under standard conditions and is compatible with various organic reactions, such as esterification and amidation. Its well-defined structure and purity make it suitable for research and industrial applications requiring precise chemical modifications.
2-Phenylbutyric acid structure
2-Phenylbutyric acid structure
Product Name:2-Phenylbutyric acid
CAS No:90-27-7
MF:C10H12O2
MW:164.201083183289
MDL:MFCD00002667
CID:34556
PubChem ID:87574414
Update Time:2025-10-28

2-Phenylbutyric acid Chemical and Physical Properties

Names and Identifiers

    • 2-Phenylbutanoic acid
    • 2-Phenylbutyric acidAV23224
    • (+/-)-2-Phenylbutyric acid
    • (+/-)-alpha-Ethylphenylacetic acid
    • 2-Phenyl-butyric acid
    • 2-phenyl-butyricaci
    • alpha-Phenylbutyric acid
    • alpha-Toluic acid, alpha-ethyl-
    • Butyric acid, 2-phenyl-
    • RARECHEM AL BO 0093
    • A-ETHYLPHENYLACETIC ACID
    • ALPHA-ETHYLPHENYLACETIC ACID
    • ALPHA-PHENYL-N-BUTYRIC ACID
    • 2-PHENYL-N-BUTYRIC ACID
    • 2-ETHYL-2-PHENYLACETIC ACID
    • AURORA KA-7220
    • 2-Phenylbutyric acid
    • (±)-2-Phenylbutyric acid
    • Benzeneaceticacid, a-ethyl-
    • Benzeneacetic acid, .alpha.-ethyl-
    • alpha-Phenyl butyric acid
    • Benzeneacetic acid, alpha-ethyl-
    • 2-Phenylburyric acid
    • .alpha.-Phenylbutyric acid
    • alpha-Ethyl-alpha-toluic acid
    • NSC1860
    • OFJWFSNDPCAWDK-UHFFFAOYSA-N
    • .alpha.-T
    • (2RS)-2-Phenylbutanoic Acid
    • AI3-11228
    • DTXSID90861682
    • a-Ethyl-a-toluate
    • UNII-S7S079H2C2
    • (.+/-.)-2-Phenylbutanoic acid
    • SpecPlus_000897
    • (+/-)-2-PHENYLBUTANOIC ACID
    • PRIMIDONE IMPURITY E [EP IMPURITY]
    • AKOS016040111
    • a-Ethyl-a-toluic acid
    • KBioSS_002153
    • BS-3887
    • FT-0613342
    • DivK1c_006993
    • 2-09-00-00356 (Beilstein Handbook Reference)
    • 2-Phenylbutyric acid, 98%
    • Spectrum3_001664
    • CHEMBL1616045
    • FT-0605258
    • STL163589
    • Spectrum2_000510
    • (+)2-phenylbutyric acid
    • KBioGR_001212
    • FT-0605052
    • phenyl butanoic acid
    • alpha-Phenylbutyrate
    • HY-W017194
    • AC-10409
    • a-Ethylbenzeneacetic acid
    • Q27159231
    • EN300-20606
    • AMY40956
    • NSC-1860
    • a-Ethylphenylacetate
    • (+/-)-2-Phenylbutyric acid, Vetec(TM) reagent grade, 98%
    • MFCD00002667
    • Spectrum4_000626
    • P0164
    • BBL012274
    • .alpha.-Phenyl-n-butyric acid
    • (.+/-.)-2-Phenylbutyric acid
    • J-520787
    • KBio2_002153
    • BRN 0509876
    • alpha-Ethyl-alpha-toluate
    • Spectrum5_001396
    • ?-Ethylphenylacetic acid; (+/-)-2-Phenylbutyric acid; (RS)-2-Phenylbutanoic acid; 2-Ethyl-2-phenylacetic Acid
    • a-Ethylbenzeneacetate
    • .alpha.-Toluic acid, .alpha.-ethyl-
    • .alpha.-Ethylphenylacetic acid
    • WLN: QVY2&R
    • A843486
    • A-PHENYLBUTYRIC ACID
    • EINECS 201-982-5
    • alpha-Ethylbenzeneacetate
    • a-Phenylbutyrate
    • InChI=1/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12
    • F2191-0104
    • alpha-Ethylbenzeneacetic acid
    • bmse000617
    • (2RS)-2-Phenylbutanoic Acid; Primidone Imp. E (EP); Primidone Impurity E
    • 2-Phenylbutanoicacid
    • 2-phenylsmorsyre
    • Primidone Impurity E
    • AKOS000120324
    • KBio2_004721
    • SY036812
    • Cambridge id 5132265
    • 2-phenylbutanoate
    • (RS)-2-Phenylbutanoic acid
    • SCHEMBL1715
    • (RS)-2-Phenylbutanoate
    • CHEBI:86545
    • KBio2_007289
    • S7S079H2C2
    • W-100334
    • s6086
    • (4-CARBOXYPHENYL)ACETONE
    • SPBio_000439
    • SB44765
    • Z104479150
    • Spectrum_001673
    • CS-W017910
    • PD065554
    • 90-27-7
    • 2-Phenylbutyrate
    • LS-48147
    • NSC 1860
    • KBio1_001937
    • KBio3_002667
    • E78161
    • .alpha.-Phenyl butyric acid
    • BSPBio_003447
    • alpha-Ethylphenylacetate
    • Butyric acid, 2-phenyl- (8CI)
    • α-Ethylbenzeneacetic acid (ACI)
    • (±)-2-Phenylbutanoic acid
    • (±)-α-Ethylphenylacetic acid
    • (±)-α-Phenylbutyric acid
    • α-Ethyl-α-toluic acid
    • α-Ethylphenylacetic acid
    • α-Phenylbutyric acid
    • NS00041253
    • Primidone Imp. E (EP): (2RS)-2-Phenylbutanoic Acid
    • ALBB-023513
    • DB-070362
    • DB-079726
    • MDL: MFCD00002667
    • Inchi: 1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)
    • InChI Key: OFJWFSNDPCAWDK-UHFFFAOYSA-N
    • SMILES: O=C(C(CC)C1C=CC=CC=1)O
    • BRN: 0509876

Computed Properties

  • Exact Mass: 164.08373
  • Monoisotopic Mass: 164.08373
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: White flake crystals. It smells fragrant.
  • Density: 0,62 g/cm3
  • Melting Point: 42.0 to 45.0 deg-C
  • Boiling Point: 272°C(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: 1.515
  • Water Partition Coefficient: Insoluble
  • PSA: 37.30000
  • LogP: 2.26480
  • Solubility: Soluble in ethanol, acetone, ether, benzene, insoluble in water.
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-Phenylbutyric acid Security Information

2-Phenylbutyric acid Customs Data

  • HS CODE:29163900

2-Phenylbutyric acid Pricemore >>

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2-Phenylbutyric acid Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Water ;  42 h, pH 7.4, 30 °C
Reference
Chemo- and enantioselective hydrolysis of nitriles and acid amides, respectively, with resting cells of Rhodococcus sp. C3II and Rhodococcus erythropolis MP50
Effenberger, Franz; Graef, Bernd Walter, Journal of Biotechnology, 1998, 60(3), 165-174

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Preparation of 2-phenylbutyric acids
, Japan, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: 1,4-Dioxane ;  16 h, rt → 65 °C
1.2 Reagents: Cesium fluoride ;  20 °C; 16 h, 120 °C
Reference
Mechanistic Insights into Copper-Catalyzed Carboxylations
Obst, Marc F.; Gevorgyan, Ashot; Bayer, Annette ; Hopmann, Kathrin H., Organometallics, 2020, 39(9), 1545-1552

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
Reference
Proof of the unsymmetrical structure of the azoxy group
Chu, Tse-Tsing; Marvel, C. S., Journal of the American Chemical Society, 1933, 55, 2841-50

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene ,  Toluene ,  Tetrahydrofuran ;  rt; 1 h, rt
1.2 rt; overnight, rt
Reference
Synthesis of 3,3- and 4,4-alkyl-phenyl-substituted pyrrolidin-2-one derivatives
Kulig, K.; Ignasik, M.; Malawska, B., Polish Journal of Chemistry, 2009, 83(9), 1629-1636

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  24 h, reflux
Reference
Synthesis of 2-phenyl-1-butanol and 2-dimethylamino-2-phenylbutyronitrile
Wang, Shao-jie; Zhu, Jun; Chen, Jia-run, Shenyang Yaoke Daxue Xuebao, 2009, 26(9), 709-711

Production Method 7

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water
Reference
Racemic, d-, and l-N-(phenylethylacetyl)sulfanilamide
Samdahl, B.; Berg, B., Bulletin de la Societe Chimique de France, 1949, 461, 461-3

Production Method 8

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane
1.5 Reagents: Hydrochloric acid Solvents: Water
Reference
Efficient transformation of aldehydes and ketones into one-carbon homologated carboxylic acids
Katritzky, Alan R.; Toader, Dorin; Xie, Linghong, Synthesis, 1996, (12), 1425-1427

Production Method 9

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Cesium fluoride Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Dimethylformamide ;  24 h, 1 atm, 80 °C; 80 °C → 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  25 °C
Reference
Ruthenium-catalyzed umpolung carboxylation of hydrazones with CO2
Yan, Si-Shun; Zhu, Lei; Ye, Jian-Heng; Zhang, Zhen; Huang, He; et al, Chemical Science, 2018, 9(21), 4873-4878

Production Method 10

Reaction Conditions
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  4 h, rt
1.2 1.25 h, rt; overnight, rt
Reference
Synthesis of chiral disulfides: potential reagents for enantioselective sulfurization
Mukhlall, Joshua A.; Noll, Bruce C.; Hersh, William H., Journal of Sulfur Chemistry, 2011, 32(3), 199-212

Production Method 11

Reaction Conditions
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: 1,2-Dimethoxyethane ;  24 h, rt → 70 °C
1.2 Reagents: Cesium fluoride ;  20 °C; 24 h, 120 °C
Reference
Caesium fluoride-mediated hydrocarboxylation of alkenes and allenes: scope and mechanistic insights
Gevorgyan, Ashot; Obst, Marc F.; Guttormsen, Yngve; Maseras, Feliu; Hopmann, Kathrin H.; et al, Chemical Science, 2019, 10(43), 10072-10078

Production Method 12

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  Lithium chloride ,  Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone
1.2 -
Reference
Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids
Seayad, A.; Jayasree, S.; Chaudhari, R. V., Organic Letters, 1999, 1(3), 459-461

Production Method 13

Reaction Conditions
1.1 Solvents: Ethanol
Reference
New Method for Alkylating Benzyl Cyanide
Bodroux, F.; Taboury, F., Bulletin de la Societe Chimique de France, 1910, 7, 666-70

Production Method 14

Reaction Conditions
1.1 Reagents: 9-BBN dimer Solvents: 2-Methyltetrahydrofuran ;  24 h, rt → 70 °C
1.2 Catalysts: Sodium tert-butoxide ,  Cuprous iodide ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: 2-Methyltetrahydrofuran ;  30 min, 20 °C
1.3 Reagents: Cesium fluoride ;  24 h, 120 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  basified
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Exploration of New Biomass-Derived Solvents: Application to Carboxylation Reactions
Gevorgyan, Ashot ; Hopmann, Kathrin H. ; Bayer, Annette, ChemSusChem, 2020, 13(8), 2080-2088

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  30 min, 10 - 20 °C; 2 - 3 h, 20 °C
1.2 Solvents: Dimethylformamide ;  30 min, < 15 °C; 5 - 8 h, < 5 °C
1.3 Reagents: tert-Butyl methyl ether ,  Water
1.4 Reagents: Potassium hydroxide Solvents: (±)-Propylene glycol ;  1 h, < 10 °C; 10 °C → 140 °C; 9 h, 130 - 140 °C
1.5 Reagents: tert-Butyl methyl ether ,  Water
Reference
Synthesis, in silico docking and ADMET studies of arylacetic acid derivatives as prostaglandin endoperoxide H synthase-2 inhibitors
Kandhaswamy, Abirami ; Rangan, Saravanan; Ahmed, Irshad; Meena, K. S., Asian Journal of Pharmaceutical and Clinical Research, 2017, 10(4), 68-72

Production Method 16

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Magnesium bromide Solvents: Dimethylformamide ;  3.5 h
Reference
Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes
Corbin, Nathan; Yang, Deng-Tao; Lazouski, Nikifar; Steinberg, Katherine; Manthiram, Karthish, Chemical Science, 2021, 12(37), 12365-12376

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: tert-Butanol
Reference
Preparation of 2-arylpropanoic acids from aryl-β-diketones
Yamauchi, Takayoshi; Mizutaki, Shoichi; Hattori, Kaneaki; Tamaki, Kentaro, Chemistry Express, 1992, 7(1), 37-9

Production Method 18

Reaction Conditions
1.1 Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ;  5 min, rt
1.2 Catalysts: Triisopropylsilanethiol ;  rt → 0 °C; 24 h, 0 °C
Reference
Photocarboxylation of Benzylic C-H Bonds
Meng, Qing-Yuan ; Schirmer, Tobias E.; Berger, Anna Lucia; Donabauer, Karsten; Koenig, Burkhard, Journal of the American Chemical Society, 2019, 141(29), 11393-11397

2-Phenylbutyric acid Raw materials

2-Phenylbutyric acid Preparation Products

2-Phenylbutyric acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:90-27-7)2-Phenylbutyric Acid, ≥ 98.0%
Order Number:LE17538;LE2468650;LE1460
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:16
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Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:90-27-7)2-Phenylbutyric acid
Order Number:A843486
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:00
Price ($):153.0
Email:sales@amadischem.com

Additional information on 2-Phenylbutyric acid

2-Phenylbutyric Acid: A Comprehensive Overview

2-Phenylbutyric acid, also known by its CAS number 90-27-7, is a naturally occurring organic compound with the chemical formula C₁₀H₁₆O₂. This compound is a derivative of phenylacetic acid, where the methyl group is extended to a butyl group, resulting in a unique structure that combines aromatic and aliphatic characteristics. The compound is widely recognized for its role in various biological processes and its applications in the fields of pharmacology, food science, and cosmetics.

The structure of 2-Phenylbutyric acid consists of a phenyl ring attached to a four-carbon chain, ending with a carboxylic acid group. This configuration imparts the molecule with both hydrophobic and hydrophilic properties, making it versatile in different chemical environments. Recent studies have highlighted the importance of this compound in modulating cellular signaling pathways, particularly in relation to its ability to influence lipid metabolism and inflammation.

One of the most significant areas of research involving 2-Phenylbutyric acid is its potential therapeutic applications. Scientists have discovered that this compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and cardiovascular diseases. Additionally, preliminary studies suggest that it may play a role in regulating blood sugar levels, making it a promising candidate for diabetes management.

In the realm of food science, 2-Phenylbutyric acid is valued for its role as a natural flavor enhancer. It contributes to the aromatic profile of certain foods and beverages, enhancing their sensory appeal without the need for artificial additives. This has led to increased interest in its use within the food industry, particularly in the development of health-conscious products.

The cosmetic industry has also taken notice of 2-Phenylbutyric acid's unique properties. Research indicates that it may possess skin-soothing effects, making it a potential ingredient in skincare products designed to address issues such as dryness and irritation. Its ability to penetrate the skin without causing adverse reactions further enhances its appeal as a cosmetic ingredient.

From an environmental standpoint, recent studies have explored the biodegradability of 2-Phenylbutyric acid. Findings suggest that it degrades relatively quickly under aerobic conditions, reducing its environmental footprint compared to synthetic alternatives. This aligns with growing consumer demand for sustainable and eco-friendly products across various industries.

In conclusion, 2-Phenylbutyric acid, identified by CAS No. 90-27-7, is a multifaceted compound with applications spanning medicine, food science, cosmetics, and environmental sustainability. Its unique chemical structure and versatile properties continue to make it a subject of intense research interest. As advancements in analytical techniques and computational modeling unfold, further insights into its mechanisms and potential uses are expected to emerge, solidifying its role as an important compound in both natural and synthetic systems.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-27-7)2-Phenylbutyric Acid, ≥ 98.0%
LE17538;LE2468650;LE1460
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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Amadis Chemical Company Limited
(CAS:90-27-7)2-Phenylbutyric acid
A843486
Purity:99%
Quantity:500g
Price ($):153.0
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